molecular formula C29H39N3O B120975 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea CAS No. 145131-52-8

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea

Cat. No. B120975
M. Wt: 445.6 g/mol
InChI Key: ZIXVJZYHUWFENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea, commonly known as BRD-7389, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. In recent years, BRD-7389 has gained attention as a potential therapeutic agent for the treatment of these diseases.

Mechanism Of Action

BRD-7389 targets the N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea family of proteins, which are involved in the regulation of gene expression. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins contain bromodomains, which bind to acetylated lysine residues on histone proteins, leading to the activation of gene expression. BRD-7389 binds to the bromodomain of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins, preventing their interaction with acetylated histones and inhibiting gene expression.

Biochemical And Physiological Effects

BRD-7389 has been shown to have various biochemical and physiological effects. In cancer cells, BRD-7389 inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, BRD-7389 inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In cardiomyocytes, BRD-7389 protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of BRD-7389 is its specificity for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins, which reduces off-target effects. Another advantage is its ability to penetrate cell membranes, making it a potential therapeutic agent for intracellular targets. However, one limitation of BRD-7389 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For BRD-7389 research include the development of more potent and selective N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea inhibitors, the investigation of the role of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins in various diseases, and the evaluation of the safety and efficacy of BRD-7389 in preclinical and clinical studies. Additionally, the potential use of BRD-7389 in combination with other therapeutic agents is an area of interest for future research.

Synthesis Methods

BRD-7389 can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexen-1-ol with 2,6-bis(1-methylethyl)phenyl isocyanate in the presence of a base catalyst. The resulting urea intermediate is then treated with a palladium catalyst to yield the final product, BRD-7389.

Scientific Research Applications

BRD-7389 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. BRD-7389 has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, BRD-7389 has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.

properties

CAS RN

145131-52-8

Product Name

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea

Molecular Formula

C29H39N3O

Molecular Weight

445.6 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[5-methyl-2-(1-methylindol-3-yl)hex-4-enyl]urea

InChI

InChI=1S/C29H39N3O/c1-19(2)15-16-22(26-18-32(7)27-14-9-8-11-25(26)27)17-30-29(33)31-28-23(20(3)4)12-10-13-24(28)21(5)6/h8-15,18,20-22H,16-17H2,1-7H3,(H2,30,31,33)

InChI Key

ZIXVJZYHUWFENA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C(C)C)C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C(C)C)C2=CN(C3=CC=CC=C32)C

synonyms

3-(2,6-dipropan-2-ylphenyl)-1-[5-methyl-2-(1-methylindol-3-yl)hex-4-en yl]urea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.